molecular formula C14H10F4N4O2 B11507798 Urea, 1-(3-fluorobenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)-

Urea, 1-(3-fluorobenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)-

Cat. No.: B11507798
M. Wt: 342.25 g/mol
InChI Key: YEQBXWGYDBTROO-UHFFFAOYSA-N
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Description

Urea, 1-(3-fluorobenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)-: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 3-fluorobenzoyl group and a 4-methyl-6-trifluoromethylpyrimidin-2-yl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(3-fluorobenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)- typically involves the following steps:

    Formation of the 3-fluorobenzoyl isocyanate: This can be achieved by reacting 3-fluorobenzoic acid with phosgene in the presence of a base such as triethylamine.

    Preparation of the pyrimidine derivative: The 4-methyl-6-trifluoromethylpyrimidin-2-amine is synthesized through a series of reactions starting from 4-methyl-6-trifluoromethylpyrimidine.

    Coupling reaction: The final step involves the reaction of 3-fluorobenzoyl isocyanate with 4-methyl-6-trifluoromethylpyrimidin-2-amine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(3-fluorobenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)-: can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atom on the benzoyl group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced, though specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, hydrolysis would yield 3-fluorobenzoic acid and 4-methyl-6-trifluoromethylpyrimidin-2-amine.

Scientific Research Applications

Urea, 1-(3-fluorobenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)-: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Urea, 1-(3-fluorobenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(3-chlorobenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)-
  • Urea, 1-(3-bromobenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)-
  • Urea, 1-(3-methylbenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)-

Uniqueness

The presence of the 3-fluorobenzoyl group in Urea, 1-(3-fluorobenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)- imparts unique electronic and steric properties compared to its analogs with different substituents on the benzoyl group

Properties

Molecular Formula

C14H10F4N4O2

Molecular Weight

342.25 g/mol

IUPAC Name

3-fluoro-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide

InChI

InChI=1S/C14H10F4N4O2/c1-7-5-10(14(16,17)18)20-12(19-7)22-13(24)21-11(23)8-3-2-4-9(15)6-8/h2-6H,1H3,(H2,19,20,21,22,23,24)

InChI Key

YEQBXWGYDBTROO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC(=O)C2=CC(=CC=C2)F)C(F)(F)F

Origin of Product

United States

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